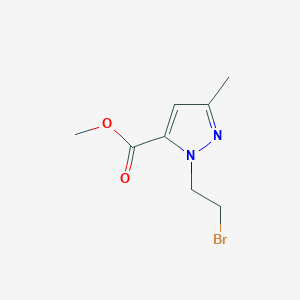

methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group and a methyl ester group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the bromoethyl group: The pyrazole intermediate is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products

Nucleophilic substitution: Substituted pyrazoles with various functional groups.

Oxidation: Pyrazole-5-carboxylic acid derivatives.

Reduction: Pyrazole-5-methanol derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues in the active site, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-(2-chloroethyl)-3-methyl-1H-pyrazole-5-carboxylate

- Methyl 1-(2-iodoethyl)-3-methyl-1H-pyrazole-5-carboxylate

- Methyl 1-(2-ethyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the compound’s specific electronic and steric properties can influence its interaction with biological targets, making it a valuable tool in drug discovery and development.

Actividad Biológica

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. They have been extensively studied due to their significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The structural diversity of pyrazole derivatives allows for the exploration of various pharmacological profiles.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, the reaction may include hydrazine derivatives and bromoalkanes to introduce the bromoethyl group effectively. Characterization is usually performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The presence of bromine substituents appears to enhance its cytotoxic effects, suggesting a structure-activity relationship (SAR) that merits further investigation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis | |

| MDA-MB-231 | 3.79 | Cell cycle arrest | |

| HepG2 | 17.82 | Inhibition of kinase activity |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. In vivo studies indicate that pyrazole derivatives can reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases . The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- PPAR-gamma Activation : Some studies suggest that pyrazole derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and fat storage, indicating potential antidiabetic effects .

- Kinase Inhibition : Pyrazoles have been shown to inhibit various kinases involved in cancer progression, including Aurora kinases and BRAF(V600E), making them candidates for targeted cancer therapies .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Breast Cancer Models : A study demonstrated that this compound significantly reduced tumor growth in MDA-MB-231 xenograft models, with enhanced effects when used in combination with conventional chemotherapeutics like doxorubicin .

- Inflammatory Disease Models : In animal models of arthritis, treatment with this pyrazole derivative resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Propiedades

Fórmula molecular |

C8H11BrN2O2 |

|---|---|

Peso molecular |

247.09 g/mol |

Nombre IUPAC |

methyl 2-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 |

Clave InChI |

LVTQBVBFKBBPER-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C(=C1)C(=O)OC)CCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.